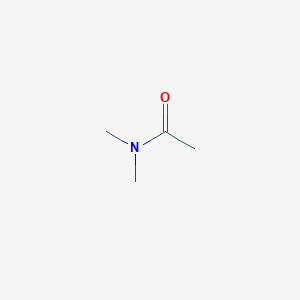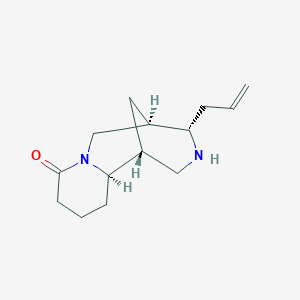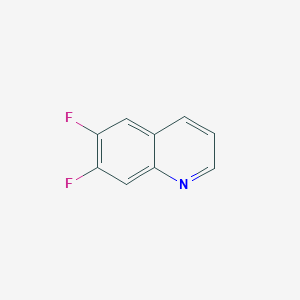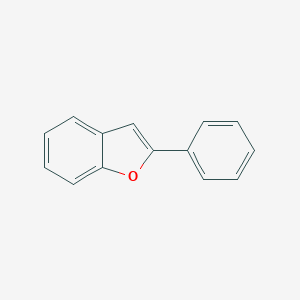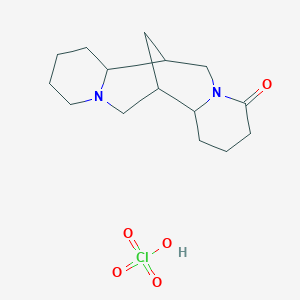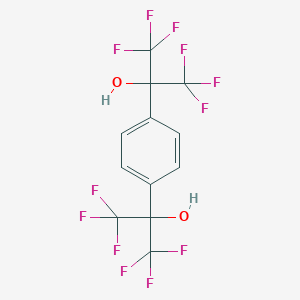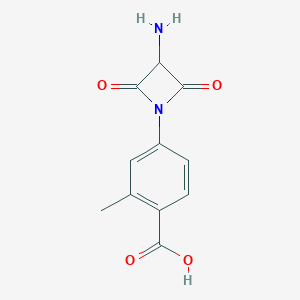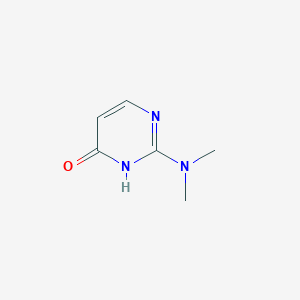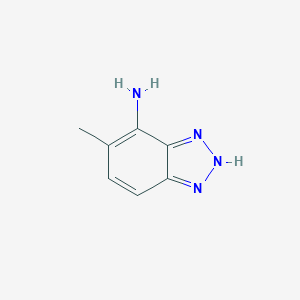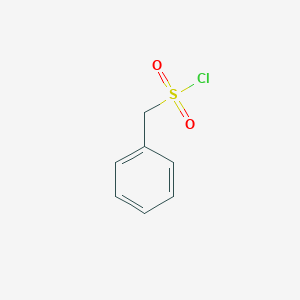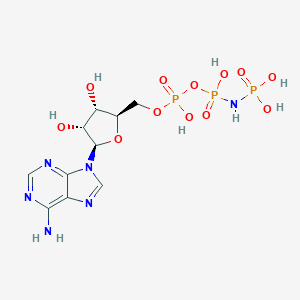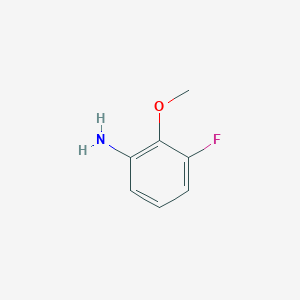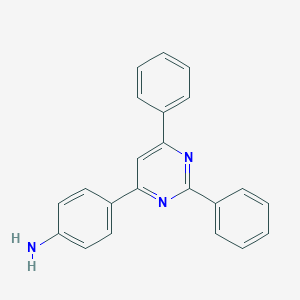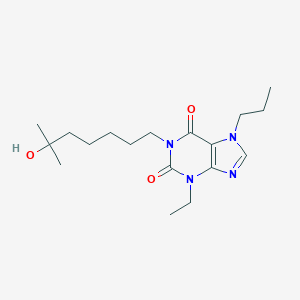
3-Ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine, commonly known as EHT, is a xanthine derivative that has been extensively studied for its potential therapeutic applications. It is a non-selective adenosine receptor antagonist that has shown promise in treating a variety of conditions, including Parkinson's disease, Alzheimer's disease, and depression.
Aplicaciones Científicas De Investigación
EHT has been studied for its potential therapeutic applications in a variety of conditions. One of the most promising areas of research is in the treatment of Parkinson's disease. Studies have shown that EHT can protect dopaminergic neurons from damage and improve motor function in animal models of Parkinson's disease. EHT has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that EHT can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. EHT has also been studied for its potential use in the treatment of depression. Studies have shown that EHT can increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood.
Mecanismo De Acción
EHT is a non-selective adenosine receptor antagonist, which means that it blocks the action of adenosine, a neurotransmitter that plays a role in regulating sleep, pain, and inflammation. By blocking adenosine receptors, EHT can increase the levels of other neurotransmitters, such as dopamine and norepinephrine, which can have a variety of effects on the brain and body.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that EHT can have a variety of biochemical and physiological effects. In animal models of Parkinson's disease, EHT has been shown to protect dopaminergic neurons from damage and improve motor function. In animal models of Alzheimer's disease, EHT has been shown to reduce the accumulation of beta-amyloid plaques in the brain. EHT has also been shown to increase the levels of dopamine and norepinephrine in the brain, which can have a variety of effects on mood and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using EHT in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that researchers have a good understanding of its chemical and physical properties, as well as its potential therapeutic applications. However, one of the limitations of using EHT in lab experiments is that it is a non-selective adenosine receptor antagonist, which means that it can have a variety of effects on the brain and body. This can make it difficult to isolate the specific effects of EHT on a particular condition or system.
Direcciones Futuras
There are several future directions for EHT research. One area of research is in the development of more selective adenosine receptor antagonists that can target specific receptors in the brain and body. Another area of research is in the development of new therapeutic applications for EHT, such as in the treatment of other neurodegenerative diseases or in the enhancement of cognitive function. Finally, there is a need for more clinical studies to determine the safety and efficacy of EHT in humans.
Métodos De Síntesis
The synthesis of EHT involves a multi-step process that begins with the reaction of 1,3-dimethyluric acid with ethyl iodide to form 3-ethyl-1,3-dimethylxanthine. This intermediate is then reacted with heptanal in the presence of sodium hydride to form 3-ethyl-1-(6-hydroxy-6-methylheptyl)xanthine. Finally, the propyl group is added using propyl iodide to form 3-ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine.
Propiedades
Número CAS |
134072-58-5 |
|---|---|
Nombre del producto |
3-Ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine |
Fórmula molecular |
C18H30N4O3 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
3-ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N4O3/c1-5-11-20-13-19-15-14(20)16(23)22(17(24)21(15)6-2)12-9-7-8-10-18(3,4)25/h13,25H,5-12H2,1-4H3 |
Clave InChI |
ATHCWQQQOOHNJU-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C1C(=O)N(C(=O)N2CC)CCCCCC(C)(C)O |
SMILES canónico |
CCCN1C=NC2=C1C(=O)N(C(=O)N2CC)CCCCCC(C)(C)O |
Otros números CAS |
134072-58-5 |
Sinónimos |
3-ethyl-1-(6-hydroxy-6-methylheptyl)-7-propylxanthine A90 6119 A90-6119 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



